molecular formula C14H12ClNO3 B5624681 2-methoxyphenyl (4-chlorophenyl)carbamate

2-methoxyphenyl (4-chlorophenyl)carbamate

Cat. No. B5624681
M. Wt: 277.70 g/mol
InChI Key: DDXBWLROOGVYFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamate derivatives involves the condensation of 2-propen-1-ones with phenyl isocyanate, leading to compounds like "2-methoxyphenyl (4-chlorophenyl)carbamate" among others. These compounds have been characterized based on analytical and spectral data, demonstrating the versatility of carbamate synthesis methods (Kumari, Singh, & Walia, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid," has been elucidated using spectroscopic techniques and X-ray crystallography. These studies provide insights into the regioisomerism and conformational aspects of such molecules, which are crucial for understanding their reactivity and properties (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving carbamate compounds are diverse, including their synthesis from different precursors and their reactivity towards various chemical agents. For example, directed lithiation reactions have been explored for compounds with similar structures, offering pathways for further functionalization and the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).

Physical Properties Analysis

The physical properties of carbamate compounds, including "2-methoxyphenyl (4-chlorophenyl)carbamate," can be inferred from related studies that explore their thermal stability, solubility, and crystalline structure. These properties are essential for their practical applications and handling (Simokaitiene et al., 2012).

Chemical Properties Analysis

The chemical properties of carbamates, such as reactivity, mechanism of action, and interactions with biological targets, are subjects of continuous research. Studies on the antimicrobial and nematicidal activities of carbamate derivatives highlight the potential of these compounds in agriculture and medicine (Kumari, Singh, & Walia, 2014).

Scientific Research Applications

Molecular Analysis and Biological Activity

A study delved into the molecular characterization of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT), involving quantum chemical method and vibrational spectral techniques. The compound exhibited notable antifungal and antibacterial effects, supported by molecular docking studies revealing interactions with various proteins. Further analysis involved studying non-covalent interactions, analyzing natural bond orbitals for molecular stability, and computing Fukui functions to understand local reactivity properties (Viji et al., 2020).

Synthesis and Pharmacological Evaluation

Another research effort led to the preparation of 2-{4-(2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1- yl}-2-oxoethoxy)phenyl}-3-(substituted phenyl)-1,3-thiazolidin-4-one. The properties of this compound showcased significant potential in anti-cancer and HIV treatments compared to similar compounds. The study also assessed its physical properties, including melting point and spectral data (IR and NMR), confirming the structure of the compound. Additionally, the synthesized products were evaluated for their antimicrobial activity, demonstrating effective antibacterial and antifungal properties (Patel et al., 2013).

Nonlinear Optical Properties

The nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene were extensively studied, highlighting its potential for optical device applications. The research included synthesizing the compound, determining its structure, and calculating various properties such as magnetic moment, natural band orbital, frontier molecular orbitals, and hyperpolarizability. The findings underscored the compound's significant nonlinear optical properties, making it suitable for use in nonlinear optics studies and optical device applications (Mostaghni et al., 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2-methoxyphenyl) N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-12-4-2-3-5-13(12)19-14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXBWLROOGVYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methoxyphenyl 4-chlorophenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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